molecular formula C4H7LiOS B14488914 Lithium 1,3-oxathian-2-ide CAS No. 64554-58-1

Lithium 1,3-oxathian-2-ide

Cat. No.: B14488914
CAS No.: 64554-58-1
M. Wt: 110.1 g/mol
InChI Key: KVEYKXVVSQLFQG-UHFFFAOYSA-N
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Description

Lithium 1,3-oxathian-2-ide is an organolithium compound that features a lithium atom bonded to a 1,3-oxathiane ring. This compound is of interest due to its unique structure and reactivity, which make it valuable in various chemical applications, particularly in organic synthesis and as a reagent in the formation of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium 1,3-oxathian-2-ide can be synthesized through the reaction of 1,3-oxathiane with sec-butyllithium at low temperatures, typically around -78°C, in a solvent such as tetrahydrofuran . This reaction involves the deprotonation of the 1,3-oxathiane to form the lithium derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions to ensure the stability and purity of the product, as organolithium compounds can be highly reactive and sensitive to moisture and air.

Chemical Reactions Analysis

Types of Reactions

Lithium 1,3-oxathian-2-ide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include alkyl halides for alkylation reactions and various electrophiles for nucleophilic addition reactions. These reactions are typically carried out under anhydrous conditions to prevent the decomposition of the organolithium compound.

Major Products Formed

The major products formed from reactions involving this compound include substituted 1,3-oxathianes and other complex organic molecules, depending on the specific electrophiles used in the reactions.

Scientific Research Applications

Lithium 1,3-oxathian-2-ide has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of carbon-carbon bonds.

    Material Science: Its unique reactivity makes it valuable in the development of new materials and polymers.

    Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active compounds.

Mechanism of Action

The mechanism by which lithium 1,3-oxathian-2-ide exerts its effects involves the nucleophilic nature of the carbon-lithium bond. This bond allows the compound to readily participate in nucleophilic addition and substitution reactions. The lithium atom stabilizes the negative charge on the carbon, making it a highly reactive nucleophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium 1,3-oxathian-2-ide is unique due to its high reactivity and the ability to form stable carbon-lithium bonds, which are useful in various synthetic applications. Its reactivity is higher compared to similar compounds like 1,3-dithian-2-yllithium, making it more versatile in organic synthesis .

Properties

CAS No.

64554-58-1

Molecular Formula

C4H7LiOS

Molecular Weight

110.1 g/mol

InChI

InChI=1S/C4H7OS.Li/c1-2-5-4-6-3-1;/h4H,1-3H2;/q-1;+1

InChI Key

KVEYKXVVSQLFQG-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1CO[CH-]SC1

Origin of Product

United States

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